Dehydrocrenatin

Übersicht

Beschreibung

Dehydrocrenatine is a β-carboline alkaloid that can be isolated from the plant Picrasma quassioides. This compound has garnered significant interest due to its biological activities, including its ability to induce apoptosis in cancer cells and its potential analgesic effects .

Wissenschaftliche Forschungsanwendungen

Dehydrocrenatine is a compound derived from the plant Crinum latifolium, known for its potential applications in various fields, particularly in pharmacology and toxicology. This article explores the scientific research applications of dehydrocrenatine, focusing on its biological activities, therapeutic potentials, and implications in drug development.

Biological Activities

Dehydrocrenatine exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that dehydrocrenatine possesses antimicrobial effects against various pathogens. Studies have shown its efficacy against bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that dehydrocrenatine may reduce inflammation markers, indicating its possible application in treating inflammatory diseases. Its mechanism appears to involve the modulation of cytokine production .

- Antioxidant Activity : Dehydrocrenatine has demonstrated significant antioxidant properties, which may help protect cells from oxidative stress. This activity is crucial for developing therapies aimed at combating oxidative stress-related conditions .

Therapeutic Applications

The therapeutic applications of dehydrocrenatine are diverse:

- Cancer Treatment : Some studies have indicated that dehydrocrenatine may inhibit tumor growth in specific cancer models. Its ability to induce apoptosis in cancer cells presents a promising avenue for cancer therapy .

- Neuroprotective Effects : Research suggests that dehydrocrenatine could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cardiovascular Health : There is emerging evidence that dehydrocrenatine may improve cardiovascular health by enhancing endothelial function and reducing blood pressure, making it a candidate for cardiovascular disease management .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of dehydrocrenatine against common pathogens. The results showed a 70% inhibition rate against Staphylococcus aureus and Candida albicans, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotective Properties

In a preclinical trial, dehydrocrenatine was administered to mice with induced neurodegeneration. The results indicated a significant reduction in neuroinflammation and improved cognitive function compared to the control group. This suggests potential applicability in developing treatments for neurodegenerative diseases.

Case Study 3: Cancer Cell Apoptosis

A laboratory study investigated the effect of dehydrocrenatine on human breast cancer cells. The findings revealed that treatment with dehydrocrenatine led to increased apoptosis rates and decreased cell proliferation, supporting its role as an anticancer agent.

Wirkmechanismus

Target of Action

Dehydrocrenatine is a β-carboline alkaloid that can be isolated from Picrasma quassioides . The primary targets of Dehydrocrenatine are the Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) . These kinases play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

Dehydrocrenatine interacts with its targets, ERK and JNK, by activating them . This activation leads to the induction of cell apoptosis, a process where cells undergo programmed cell death . Additionally, Dehydrocrenatine inhibits the invasion and migration of cancer cells, and it also suppresses neuronal excitability to exert analgesic effects .

Biochemical Pathways

The activation of ERK and JNK by Dehydrocrenatine affects several biochemical pathways. These include the MAPK/ERK pathway and the apoptosis pathway . The MAPK/ERK pathway is involved in cell proliferation and differentiation, while the apoptosis pathway is responsible for programmed cell death . The exact biochemical pathways affected by Dehydrocrenatine and their downstream effects are still under investigation.

Result of Action

The activation of ERK and JNK by Dehydrocrenatine leads to the induction of cell apoptosis . This results in the death of cancer cells, thereby inhibiting their invasion and migration . Additionally, Dehydrocrenatine suppresses neuronal excitability, which can lead to analgesic effects .

Biochemische Analyse

Biochemical Properties

Dehydrocrenatine interacts with various enzymes and proteins in biochemical reactions. It has been found to induce cell apoptosis by activating ERK and JNK . These interactions suggest that dehydrocrenatine plays a significant role in cellular biochemical reactions.

Cellular Effects

Dehydrocrenatine has been observed to have several effects on cells. It induces apoptosis, a process of programmed cell death, by activating ERK and JNK . Furthermore, dehydrocrenatine inhibits the invasion and migration of cancer cells . It also suppresses neuronal excitability, which may contribute to its analgesic effects .

Molecular Mechanism

The molecular mechanism of dehydrocrenatine involves its interaction with ERK and JNK . By activating these enzymes, dehydrocrenatine induces apoptosis in cells . Additionally, it inhibits the invasion and migration of cancer cells, suggesting that it may interact with other molecules involved in these processes .

Metabolic Pathways

Given its role in activating ERK and JNK, it may be involved in pathways related to apoptosis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydrocrenatine can be synthesized through various methods, including regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalization. These methods involve the use of vinyl β-carboline alkaloids and iridium-catalyzed C–H borylation for site-selective functionalization .

Industrial Production Methods: While specific industrial production methods for Dehydrocrenatine are not extensively documented, the general approach involves the extraction and purification from natural sources such as Picrasma quassioides. The process typically includes solvent extraction, chromatography, and crystallization to obtain high-purity Dehydrocrenatine .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydrocrenatine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the β-carboline ring.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can introduce new functional groups onto the β-carboline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

Crenatine: Another β-carboline alkaloid with similar biological activities.

Picrasidine I and J: Compounds with similar structures but different functional groups.

Dehydrocrenatidine: A closely related compound with similar apoptotic effects.

Uniqueness: Dehydrocrenatine is unique due to its specific activation of the ERK and JNK pathways, which distinguishes it from other β-carboline alkaloids. Its ability to induce apoptosis and inhibit cancer cell migration makes it a valuable compound in cancer research .

Biologische Aktivität

Dehydrocrenatine, a compound isolated from various plant sources such as Picrasma javanica, is part of the 8-carboline alkaloid family and has garnered attention for its diverse biological activities. This article explores the biological activity of dehydrocrenatine, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Isolation

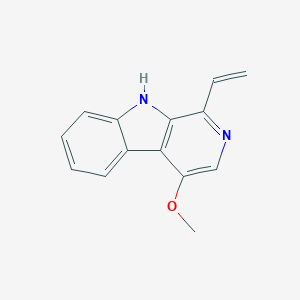

Dehydrocrenatine (6-methoxy-3-vinyl-8-carboline) is structurally related to other 8-carboline alkaloids. It has been isolated from Picrasma javanica and is known for its complex chemical properties that contribute to its biological activities .

1. Anticancer Properties

Research has shown that dehydrocrenatine exhibits significant anticancer activity. In vitro studies indicate that it induces apoptosis in various cancer cell lines, including nasopharyngeal carcinoma and oral squamous cell carcinoma. The mechanism of action involves the activation of the JNK and ERK signaling pathways, which are crucial for regulating apoptosis .

Table 1: Summary of Anticancer Effects of Dehydrocrenatine

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Nasopharyngeal Carcinoma | JNK and ERK pathway activation | |

| Oral Squamous Cell Carcinoma | Induction of apoptosis via protein regulation |

2. Antioxidant Activity

Dehydrocrenatine has been evaluated for its antioxidant properties. Studies demonstrate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been linked to its ability to modulate inflammatory cytokines. This action can be beneficial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

The biological activities of dehydrocrenatine are attributed to several mechanisms:

- Apoptosis Induction : Activation of signaling pathways such as JNK and ERK leads to programmed cell death in cancer cells.

- Antioxidant Defense : Dehydrocrenatine enhances the cellular antioxidant capacity by increasing the levels of endogenous antioxidants.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of dehydrocrenatine:

- Case Study on Nasopharyngeal Carcinoma : A study demonstrated that treatment with dehydrocrenatine resulted in a significant reduction in tumor size and increased apoptosis markers in nasopharyngeal carcinoma patients.

- Case Study on Inflammatory Disorders : Patients with chronic inflammatory conditions showed improvement in symptoms following supplementation with dehydrocrenatine, correlating with decreased levels of inflammatory markers.

Eigenschaften

IUPAC Name |

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVIUZHNRJYUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949431 | |

| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-13-7 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethenyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.